6-Fluorospiro[3.3]heptane-2-sulfonyl chloride
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Overview
Description
6-Fluorospiro[3.3]heptane-2-sulfonyl chloride is a chemical compound with the molecular formula C7H10ClFO2S and a molecular weight of 212.67 g/mol . This compound is characterized by its unique spiro structure, which consists of a seven-membered ring fused to a three-membered ring, with a fluorine atom and a sulfonyl chloride group attached . It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorospiro[3.3]heptane-2-sulfonyl chloride typically involves the reaction of a spiro[3.3]heptane derivative with a fluorinating agent and a sulfonyl chloride reagent . The reaction conditions may include the use of solvents such as dichloromethane or chloroform, and the reaction is often carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis . The process may be optimized for higher yields and purity, and the compound is typically purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
6-Fluorospiro[3.3]heptane-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride.
Oxidation Reactions: The fluorine atom can be oxidized to form fluorinated sulfonyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and fluorinated sulfonyl compounds .
Scientific Research Applications
6-Fluorospiro[3.3]heptane-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Fluorospiro[3.3]heptane-2-sulfonyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates . The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . The fluorine atom can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
6-Chlorospiro[3.3]heptane-2-sulfonyl chloride: Similar structure but with a chlorine atom instead of a fluorine atom.
6-Bromospiro[3.3]heptane-2-sulfonyl chloride: Similar structure but with a bromine atom instead of a fluorine atom.
6-Iodospiro[3.3]heptane-2-sulfonyl chloride: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
6-Fluorospiro[3.3]heptane-2-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chlorine, bromine, and iodine analogs . This makes it particularly useful in specific chemical reactions and applications where the fluorine atom’s properties are advantageous .
Properties
Molecular Formula |
C7H10ClFO2S |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
6-fluorospiro[3.3]heptane-2-sulfonyl chloride |
InChI |
InChI=1S/C7H10ClFO2S/c8-12(10,11)6-3-7(4-6)1-5(9)2-7/h5-6H,1-4H2 |
InChI Key |
HFHFDNPESXCJLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)S(=O)(=O)Cl)F |
Origin of Product |
United States |
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